5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid structure elucidation
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic Acid
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-cancer, anxiolytic, and anti-inflammatory properties.[1][2][3][4] Its saturated counterpart, the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine nucleus, retains significant pharmacological potential and serves as a crucial building block in drug discovery.[4] The precise and unambiguous determination of its structure is a non-negotiable prerequisite for understanding structure-activity relationships (SAR), mechanism of action, and ensuring the integrity of chemical entities entering development pipelines.
This guide provides a comprehensive, multi-technique workflow for the complete structure elucidation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, demonstrating how a synergistic application of modern analytical techniques provides a self-validating system for structural confirmation. This document is intended for researchers, chemists, and drug development professionals who require a robust framework for molecular characterization.
Foundational Analysis: Molecular Formula and Functional Groups
Before delving into complex connectivity, the first step is to confirm the fundamental properties of the molecule: its molecular weight, elemental composition, and the presence of key functional groups. This is achieved through a combination of High-Resolution Mass Spectrometry (HRMS) and Infrared (IR) Spectroscopy.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: HRMS is the definitive method for determining the elemental composition of an unknown compound. Unlike nominal mass spectrometry, its high mass accuracy (typically <5 ppm) allows for the calculation of a unique molecular formula from the exact mass of the parent ion. For a molecule like 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid, which contains nitrogen and oxygen, this precision is critical to distinguish it from other potential isobaric structures. Electrospray Ionization (ESI) is the chosen technique due to its "soft" ionization nature, which minimizes fragmentation and maximizes the abundance of the protonated molecular ion, [M+H]⁺, ideal for this polar, acidic compound.
Experimental Protocol: ESI-TOF HRMS
-
Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v) with 0.1% formic acid to promote protonation.
-
Instrumentation: Utilize a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.
-
Analysis Mode: Acquire data in positive ion mode.
-
Data Acquisition: Infuse the sample directly or via LC injection. Scan a mass range appropriate for the expected molecular ion (e.g., m/z 50-500).
-
Calibration: Ensure the instrument is calibrated with a known standard immediately prior to the run to guarantee mass accuracy.
-
Data Analysis: Identify the m/z of the most abundant ion corresponding to [M+H]⁺. Use the instrument's software to calculate the molecular formula based on the measured exact mass.
Data Presentation: Expected HRMS Data
| Parameter | Expected Value |
| Molecular Formula | C₈H₁₀N₂O₂ |
| Exact Mass (Neutral) | 166.07423 Da |
| Observed Ion | [M+H]⁺ |
| Expected m/z | 167.08150 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Causality: FT-IR spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule. For our target compound, IR provides direct evidence for the carboxylic acid and distinguishes between the aromatic-like imidazole portion and the saturated pyridine ring. The characteristic broad O-H stretch of the carboxylic acid dimer is a particularly telling feature.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Data Processing: Process the resulting interferogram with a Fourier transform to obtain the final spectrum of absorbance vs. wavenumber.
Data Presentation: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |
| 3100 - 3000 | C-H stretch (sp²) | Imidazole Ring |
| 2950 - 2850 | C-H stretch (sp³) | Tetrahydropyridine Ring |
| ~1710 | C=O stretch | Carboxylic Acid |
| ~1640 | C=N stretch | Imidazole Ring |
| ~1550 | C=C stretch | Imidazole Ring |
Definitive Structure Mapping: A Multi-dimensional NMR Approach
While MS and IR confirm the pieces are present, Nuclear Magnetic Resonance (NMR) spectroscopy reveals how they are connected. A suite of 1D and 2D NMR experiments is required to assign every proton and carbon atom unambiguously, providing incontrovertible proof of the bicyclic structure and substituent position.[5]
Workflow for Comprehensive NMR Analysis
Caption: Integrated NMR workflow for structure elucidation.
¹H and ¹³C NMR: Initial Data Collection
Expertise & Causality: The initial ¹H NMR spectrum provides a proton census, revealing the number of distinct proton environments, their electronic environment (chemical shift), relative numbers (integration), and neighboring protons (multiplicity). The ¹³C NMR, often paired with a DEPT-135 experiment, identifies all unique carbon atoms and classifies them as CH, CH₂, CH₃, or quaternary (Cq).
Experimental Protocol: 1D NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD to ensure the acidic proton is observable).
-
¹H NMR: Acquire a standard proton spectrum. Ensure proper shimming for high resolution.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans is needed due to the low natural abundance of ¹³C.
-
DEPT-135: Run a DEPT-135 experiment. CH/CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are absent.
2D NMR: Assembling the Puzzle
¹H-¹H COSY (Correlation Spectroscopy)
Trustworthiness: The COSY experiment is a self-validating system for identifying adjacent protons. It removes ambiguity from complex multiplets by showing direct J-coupling correlations. For the tetrahydro- portion of our molecule, this is the primary tool for mapping the aliphatic chain.[6][7]
-
Expected Correlations: A clear correlation path will be visible connecting the protons at C5 -> C6 -> C7 -> C8, confirming the integrity of the saturated ring.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
Trustworthiness: The HSQC experiment provides unambiguous, direct one-bond correlations between protons and the carbons they are attached to.[5][6][8] This allows the definitive assignment of carbon chemical shifts based on the already-assigned proton shifts.
-
Expected Correlations: Each protonated carbon will show a single cross-peak to its attached proton(s). For example, the signal for the H3 proton will correlate directly to the C3 carbon.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
Authoritative Grounding: The HMBC experiment is the cornerstone of scaffold elucidation, revealing correlations between protons and carbons over two and three bonds.[5][6][8] It is this data that "stitches" the molecular fragments together, connecting the imidazole ring to the tetrahydropyridine ring and confirming the position of the carboxylic acid.
-
Key Expected Correlations:
-
H3 to C2, C8a, and the Carboxyl Carbon: This confirms the C2 position of the carboxylic acid.
-
H5 protons to C8a and C7: This links the aliphatic ring to the fused imidazole system at the bridgehead nitrogen.
-
H8 protons to C8a and C6: This confirms the other side of the ring fusion.
-
Data Presentation: Consolidated NMR Assignment Table (Predicted in DMSO-d₆)
| Atom No. | ¹³C δ (ppm) | ¹H δ (ppm) | Multiplicity | ¹H-¹H COSY | ¹H-¹³C HMBC (Key Correlations) |
| 2 | ~140 | - | - | - | - |
| 3 | ~115 | ~7.5 | s | - | C2, C8a, Carboxyl C |
| 5 | ~45 | ~4.0 | t | H6 | C7, C8a |
| 6 | ~25 | ~2.0 | m | H5, H7 | C5, C8 |
| 7 | ~22 | ~1.9 | m | H6, H8 | C5, C8a |
| 8 | ~28 | ~2.9 | t | H7 | C6, C8a |
| 8a | ~130 | - | - | - | - |
| -COOH | ~165 | ~12.5 | br s | - | - |
Visualizing Connectivity: Key HMBC Correlations
Caption: Key 2- and 3-bond HMBC correlations confirming the molecular scaffold.
The Gold Standard: Single-Crystal X-ray Crystallography
Expertise & Causality: While the combination of HRMS and comprehensive NMR analysis provides an exceptionally high degree of confidence, single-crystal X-ray crystallography is the only technique that offers direct, unambiguous visualization of the molecular structure in three-dimensional space.[9][10][11] It serves as the ultimate arbiter, confirming connectivity, bond angles, and the solid-state conformation.
Protocol Overview: X-ray Crystallography
-
Crystal Growth: The primary challenge is growing diffraction-quality single crystals. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexane).
-
Data Collection: A suitable crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to solve the electron density map and refine the atomic positions, yielding a final, precise 3D model of the molecule.
Obtaining a crystal structure is the final, irrefutable piece of evidence in the elucidation process.
Conclusion
The structural elucidation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid is a systematic process that relies on the logical integration of multiple analytical techniques. We begin by establishing the molecular formula and constituent functional groups with HRMS and FT-IR. We then meticulously assemble the molecular framework using a suite of 1D and 2D NMR experiments, where COSY defines the aliphatic spin system, HSQC maps direct C-H connections, and HMBC provides the crucial long-range correlations that lock the bicyclic scaffold in place. Each step validates the next, creating a robust and trustworthy dataset. For absolute confirmation, single-crystal X-ray crystallography provides the final, definitive proof. This rigorous, evidence-based approach is fundamental to ensuring the scientific integrity required for advancing compounds in research and drug development.
References
- Synthesis, biological evaluation and X-ray crystallographic studies of imidazo[1,2-a]pyridine-based Mycobacterium tuberculosis glutamine synthetase inhibitors. RSC Publishing.
- 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
- Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine deriv
- Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evalu
- Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives | Request PDF.
- SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI.
- The X-ray crystal structure of imidazo[1,2-a]pyridine 5d.
- Synthesis, biological evaluation and X-ray crystallographic studies of imidazo[1,2-a]pyridine-based Mycobacterium tuberculosis glutamine synthetase inhibitors | Request PDF.
- C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. PubMed Central (PMC).
- Synthesis and InhA Inhibition of Imidazo[1,2-a]pyridine Derivatives as Anti-tuberculosis Agents. Bentham Science Publishers.
- Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines F. Reagents and...
- 2-Benzyl-6-carboxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-1-ium 2,2,2-trifluoroacet
- C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction C
- Common 2D (COSY, HSQC, HMBC).
- Synthesis and Molecular Docking studies of Some Tetrahydroimidazo[1,2-a]pyridine Derivatives as Potent α-Glucosidase Inhibitors. Journal of Chemical and Pharmaceutical Research.
- 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.
- A Step-By-Step Guide to 1D and 2D NMR Interpret
- Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
Sources
- 1. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. mdpi.com [mdpi.com]
- 4. journals.iau.ir [journals.iau.ir]
- 5. mdpi.com [mdpi.com]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 7. emerypharma.com [emerypharma.com]
- 8. youtube.com [youtube.com]
- 9. Synthesis, biological evaluation and X-ray crystallographic studies of imidazo[1,2-a]pyridine-based Mycobacterium tuberculosis glutamine synthetase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
